N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide
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Overview
Description
N~2~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-2-THIOPHENECARBOXAMIDE is a complex organic compound belonging to the class of thienopyrimidines. These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-2-THIOPHENECARBOXAMIDE typically involves the reaction of 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamine with 2-thiophenecarboxylic acid chloride. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
N~2~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly against various human tumor cell lines.
Mechanism of Action
The mechanism of action of N2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it has been shown to exhibit significant activity against several cancer cell lines, suggesting its potential role in disrupting cellular processes critical for tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4 (3H)-ONE : Another thienopyrimidine compound with similar structural features .
- 1-NAPHTHALDEHYDE (6-TERT-PENTYL-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE : A derivative with a hydrazone functional group .
Uniqueness
N~2~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of a thienopyrimidine core with a thiophene carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H13N3OS2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3OS2/c19-14(11-6-3-7-20-11)18-13-12-9-4-1-2-5-10(9)21-15(12)17-8-16-13/h3,6-8H,1-2,4-5H2,(H,16,17,18,19) |
InChI Key |
GXSXCZAIFRZHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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